2-((1H-1,2,4-Triazol-5-yl)thio)-N-hydroxyacetimidamide
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Overview
Description
5-pyridin-3-yl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-3-yl-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of acid hydrazides with carboxylic acids in the presence of cyclizing agents such as phosphorus oxychloride or thionyl chloride . The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for 5-pyridin-3-yl-1,3,4-oxadiazol-2-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-pyridin-3-yl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-pyridin-3-yl-1,3,4-oxadiazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-pyridin-3-yl-1,3,4-oxadiazol-2-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound can also interact with specific receptors and enzymes in the body, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
5-pyridin-3-yl-1,3,4-oxadiazol-2-ol is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with diverse biological activities .
Properties
Molecular Formula |
C4H7N5OS |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanimidamide |
InChI |
InChI=1S/C4H7N5OS/c5-3(9-10)1-11-4-6-2-7-8-4/h2,10H,1H2,(H2,5,9)(H,6,7,8) |
InChI Key |
PJULDPHODXNDTA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NNC(=N1)SC/C(=N/O)/N |
Canonical SMILES |
C1=NNC(=N1)SCC(=NO)N |
Origin of Product |
United States |
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